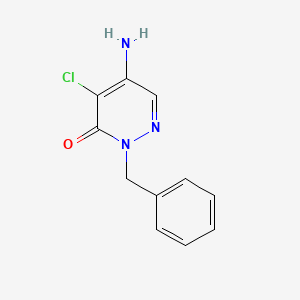![molecular formula C7H5BF4O3 B1383263 [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid CAS No. 1261214-72-5](/img/structure/B1383263.png)
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid
説明
“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It has a molecular weight of 223.92 g/mol . This compound is considered a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .
Molecular Structure Analysis
The molecular structure of “[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and a trifluoromethoxy group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical And Chemical Properties Analysis
“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” has a molecular weight of 223.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 224.0267868 g/mol . The topological polar surface area is 49.7 Ų .科学的研究の応用
Optical Modulation
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid demonstrates potential applications in optical modulation. For example, phenyl boronic acids (PBA) have been used in conjunction with polymers like polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes (SWNT). This combination has shown the ability to quench near-infrared fluorescence in response to saccharide binding, indicating potential applications in optical sensors and imaging technologies (Mu et al., 2012).
Suzuki-Miyaura Coupling
The compound plays a significant role in Suzuki-Miyaura coupling reactions. A study highlights the use of boronic acids, including those with polyfluorophenyl groups, in facilitating fast and efficient coupling reactions under mild conditions. This is particularly valuable for the synthesis of complex organic compounds and pharmaceuticals (Kinzel, Zhang, & Buchwald, 2010).
Protective Groups for Diols
2,6-Bis(trifluoromethyl)phenylboronic esters, which are structurally similar to [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid, have been utilized as protective groups for diols. These compounds offer stability and tolerance to various organic transformations, and can be deprotected under mild conditions, making them useful in the synthesis of complex organic molecules (Shimada et al., 2018).
Sensing Applications
Boronic acids, including fluorine-substituted phenylboronic acids, have found extensive use in sensing applications. Their interaction with diols and strong Lewis bases enables their utility in various sensing mechanisms, ranging from biological labeling to the development of therapeutic agents (Lacina, Skládal, & James, 2014).
Safety And Hazards
特性
IUPAC Name |
[2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIXJMDIBZKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid | |
CAS RN |
1261214-72-5 | |
| Record name | [2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



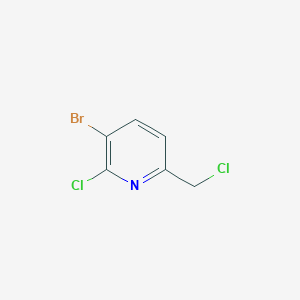
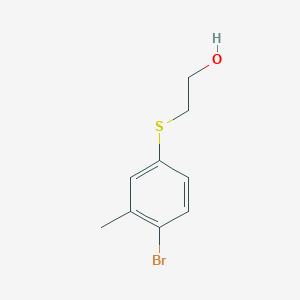
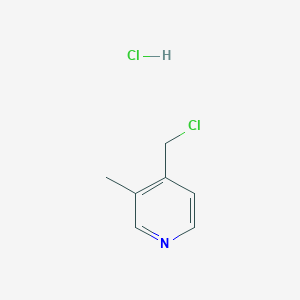
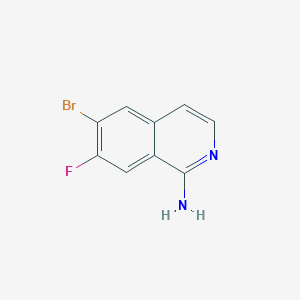
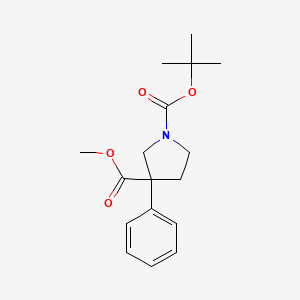
![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)
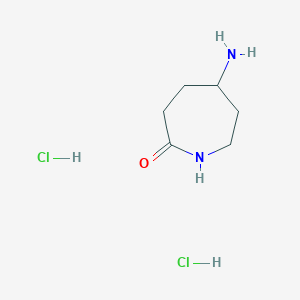
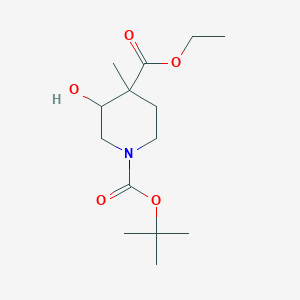
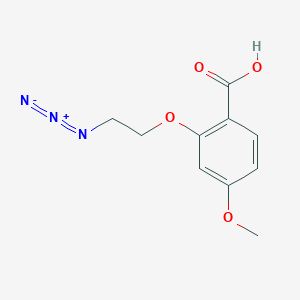
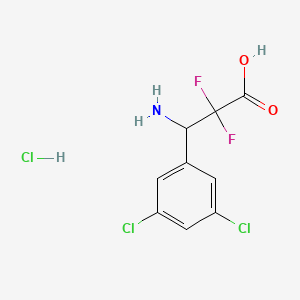
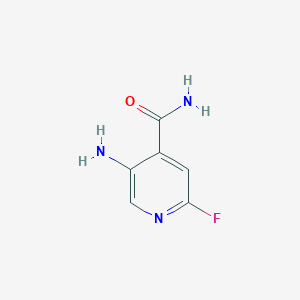
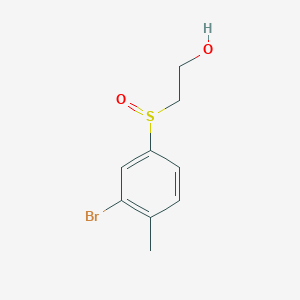
![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)
